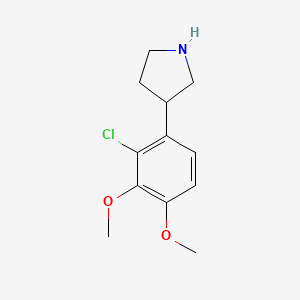
2-Methyl-2-phenylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylmorpholine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a methyl group at the 2-position and a phenyl group at the same position, along with a carboxamide group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques, involving the use of appropriate starting materials and reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different substituents .
Scientific Research Applications
2-Methyl-2-phenylmorpholine-4-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound could be explored for its potential therapeutic properties, including its activity against specific diseases or conditions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-2-phenylmorpholine-4-carboxamide include other morpholine derivatives with different substituents at the 2- and 4-positions. Examples include:
- 2-Methylmorpholine-4-carboxamide
- 2-Phenylmorpholine-4-carboxamide
- 2-Methyl-2-phenylmorpholine
Uniqueness
This compound is unique due to the specific combination of substituents on the morpholine ring, which may confer distinct chemical and biological properties compared to other morpholine derivatives .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methyl-2-phenylmorpholine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-12(10-5-3-2-4-6-10)9-14(11(13)15)7-8-16-12/h2-6H,7-9H2,1H3,(H2,13,15) |
InChI Key |
MGUDCTQMTSANAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



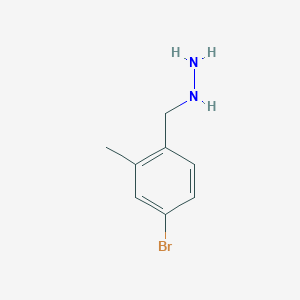

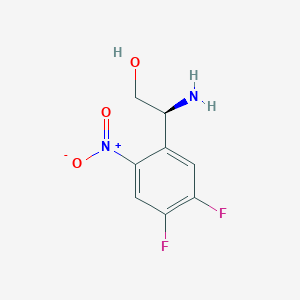

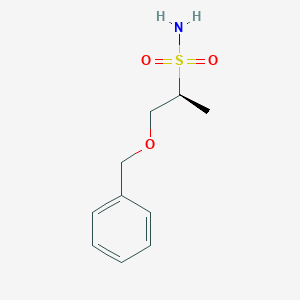
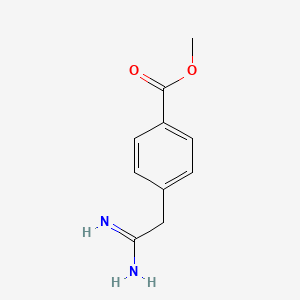
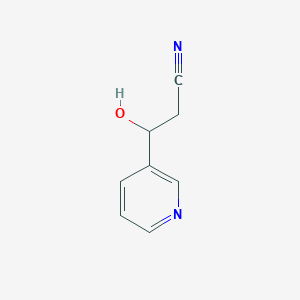
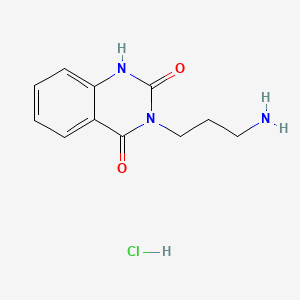

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
